molecular formula C7H4BrNO4 B062387 4-Bromopyridine-2,6-dicarboxylic acid CAS No. 162102-81-0

4-Bromopyridine-2,6-dicarboxylic acid

Cat. No.: B062387
CAS No.: 162102-81-0
M. Wt: 246.01 g/mol
InChI Key: JVCWTTKJXQPITQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrocatalytic Carboxylation : Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid in ionic liquid. This method avoids the use of volatile and toxic solvents, demonstrating an environmentally friendly approach to synthesizing important pyridine derivatives (Feng, Huang, Liu, & Wang, 2010).

  • Reactivity of Bromine Atoms : Wibaut et al. (2010) and Hertog (2010) studied the reactivity of bromine atoms in brominated pyridines. These studies provide insights into the formation of hydroxylated and aminated pyridine derivatives, essential for pharmaceutical and chemical intermediates (Wibaut, Haayman, & Dijk, 2010); (Hertog, 2010).

  • Synthesis of 2-Aminopyridines : Bolliger et al. (2011) developed new methods for synthesizing 2-aminopyridines, compounds of significant biological and chemical importance. Their work addresses the lack of flexible and efficient methods for preparing these compounds, crucial for various applications (Bolliger, Oberholzer, & Frech, 2011).

  • Catalysis and Cross-Coupling Reactions : Several studies focus on the catalytic properties of bromopyridine derivatives. Lang et al. (2001) and Mcelroy & DeShong (2003) describe amination reactions using copper and palladium catalysis, crucial for synthesizing complex organic molecules (Lang, Zewge, Houpis, & VolanteRalph, 2001); (Mcelroy & DeShong, 2003).

  • Coordination Chemistry and Metal-Organic Frameworks : Research by Gao et al. (2006) and Sun et al. (2009) explores the synthesis and characterization of metal-organic frameworks (MOFs) using pyridine-2,6-dicarboxylic acid derivatives. These compounds are key in developing materials with unique structural and functional properties (Gao, Yi, Zhao, Zhao, Cheng, Liao, & Yan, 2006); (Sun, Rong, Yu, Wu, Ding, Gao, Zhang, & Verpoort, 2009).

  • Synthesis of Brominated Aminopyridines : Liang (2010) developed a method for synthesizing 2-Amino-6-bromopyridine, an important intermediate in pharmaceutical and chemical industries, demonstrating the utility of these compounds in synthesis (Liang, 2010).

  • Medicinal Chemistry : Baroud et al. (2017) studied Ruthenium(II) bipyridine complexes, including 5-bromopyridine-2-carboxylic acid derivatives, for their electrochemical properties and cytotoxicity. Such studies are vital for developing new therapeutic agents (Baroud et al., 2017).

Safety and Hazards

4-Bromopyridine-2,6-dicarboxylic acid is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Bromopyridine-2,6-dicarboxylic acid is a useful synthetic intermediate, particularly for the preparation of metal–organic frameworks (MOF) . Therefore, its future directions may involve its use in the synthesis of MOFs and other complex structures.

Mechanism of Action

Target of Action

It is known to be a useful synthetic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability could be affected by factors such as temperature and atmospheric composition.

Properties

IUPAC Name

4-bromopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCWTTKJXQPITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578718
Record name 4-Bromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162102-81-0
Record name 4-Bromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-pyridinedicarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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